molecular formula C8H15N B15278804 6,6-Dimethyl-5-azaspiro[2.4]heptane

6,6-Dimethyl-5-azaspiro[2.4]heptane

Cat. No.: B15278804
M. Wt: 125.21 g/mol
InChI Key: ZHXSSQXMEIVMMX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-azaspiro[2.4]heptane is a nitrogen-containing heterocyclic compound classified under the C07D subclass of heterocyclic chemistry, specifically within the bicyclic spiro systems . Its structure comprises a 5-azaspiro[2.4]heptane core—a spiro junction connecting a cyclopropane ring (2-membered) and a pyrrolidine-like ring (5-membered, including the nitrogen atom at position 5).

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6,6-dimethyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H15N/c1-7(2)5-8(3-4-8)6-9-7/h9H,3-6H2,1-2H3

InChI Key

ZHXSSQXMEIVMMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)CN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane can be optimized by using readily available raw materials and simplified processes. One method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization to form the desired spirocyclic compound .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxylated products.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and substituted spirocyclic derivatives.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .

Comparison with Similar Compounds

6-Ethynyl-5-azaspiro[2.4]heptane Hydrochloride

Structural Differences :

  • Substituent : Ethynyl (-C≡CH) group at position 6 vs. methyl groups.
  • Salt Form : Hydrochloride salt enhances stability and solubility compared to the free base form of 6,6-dimethyl derivative.

Physicochemical Properties :

Property 6,6-Dimethyl-5-azaspiro[2.4]heptane 6-Ethynyl-5-azaspiro[2.4]heptane HCl
Molecular Formula C₈H₁₃N (estimated) C₈H₉ClN (confirmed)
Molecular Weight (g/mol) ~123.2 (calculated) 157.6 (reported)
Functional Group Impact Increased hydrophobicity Enhanced reactivity (ethynyl group)

Substituted Benzodioxathiepin Derivatives

These compounds exhibit distinct properties:

Property 6,6-Dimethyl-5-azaspiro[2.4]heptane α-Endosulfan
Core Structure Azaspiro[2.4]heptane Methano-benzodioxathiepin
Toxicity Profile Not reported in provided evidence High toxicity (pesticide)
Regulatory Status Lab use only (inferred) Restricted due to environmental hazards

Research Findings and Data Gaps

Stability and Handling

  • 6,6-Dimethyl-5-azaspiro[2.4]heptane: No explicit safety data is available in the provided evidence, but analogs like 6-ethynyl derivatives require stringent lab handling (e.g., HCl salt storage at -20°C) .
  • Ethynyl Derivatives : Discontinued commercial availability suggests synthesis challenges or niche applications .

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